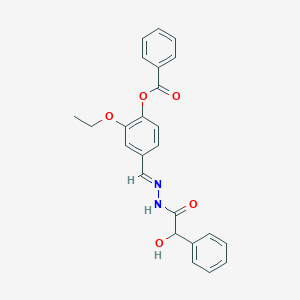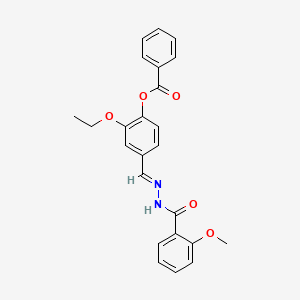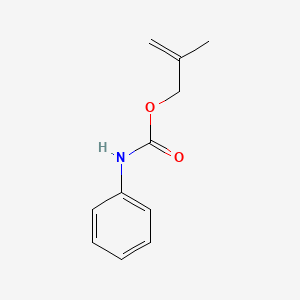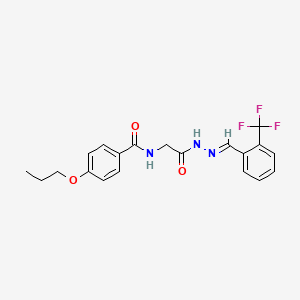![molecular formula C21H17N3O4S B12011531 2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate: is a chemical compound with the following properties:
Linear Formula: CHNOS
CAS Number: 324568-29-8
Molecular Weight: 407.451 g/mol
This compound belongs to a class of thiazole-based molecules and exhibits intriguing pharmacological potential. due to its rarity, analytical data is not widely available, and researchers should verify its identity and purity independently .
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this exact compound, similar thiazole derivatives are often synthesized via multistep processes. These steps may include cyclization, acylation, and condensation reactions.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It likely remains a subject of academic research rather than commercial production.
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including:
Oxidation: Oxidative transformations can modify the thiazole ring or the phenyl moiety.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Condensation: Formation of imine or amide bonds.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Condensation: Acid chlorides (e.g., acetyl chloride) or amine reactants.
Major Products: The specific products formed depend on reaction conditions and substituents. Common products include derivatives with modified functional groups or ring structures.
Scientific Research Applications
Biology and Medicine:
Antimicrobial Properties: Investigation into its antibacterial or antifungal effects.
Anticancer Potential: Evaluation of its cytotoxicity against cancer cells.
Enzyme Inhibition: Study of its impact on specific enzymes.
Industry: While not yet widely used, its unique structure may inspire novel materials or pharmaceuticals.
Mechanism of Action
The exact mechanism remains speculative, but it likely interacts with specific cellular targets or pathways. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
This compound’s uniqueness lies in its thiazole-triazole hybrid structure. Similar compounds include:
2-ethoxy-4-[(E)-(2-(4-propoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate: (CAS: 618076-78-1)
2-ethoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate: (CAS: 606959-48-2)
Properties
Molecular Formula |
C21H17N3O4S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-(6-oxo-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C21H17N3O4S/c1-3-27-17-11-14(9-10-16(17)28-13(2)25)12-18-20(26)24-21(29-18)22-19(23-24)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3/b18-12+ |
InChI Key |
BRMUREHOPDCVCI-LDADJPATSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011455.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)

![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)
![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)

![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)
![(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011534.png)
